Pyrrolo[1,2-a]pyrazin-6-ylmethanol
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Overview
Description
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrazine-6-methanol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, a transition-metal-free strategy described by Trofimov et al. involves three steps:
- Cross-coupling of pyrrole ring with acyl(bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs2CO3/DMSO to form the final pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]pyrazine-6-methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts such as palladium or cesium carbonate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolo[1,2-a]pyrazine-6-carboxylic acid, while reduction could produce pyrrolo[1,2-a]pyrazine-6-methanol derivatives with altered functional groups.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazin-6-ylmethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-6-methanol is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[1,2-a]pyrazine-6-methanol include:
- Pyrrolo[2,3-b]pyrazine derivatives
- Pyrrolopyridine derivatives
- Pyrazolopyrazine derivatives
Uniqueness
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is unique due to its specific fusion of pyrrole and pyrazine rings, which imparts distinct biological activities. Compared to pyrrolo[2,3-b]pyrazine derivatives, which show more kinase inhibitory activity, pyrrolo[1,2-a]pyrazine derivatives exhibit broader antimicrobial, antifungal, and antiviral activities .
Biological Activity
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
This compound features a unique fusion of pyrrole and pyrazine rings, contributing to its distinctive biological properties. The compound's structure allows it to interact with various molecular targets, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against a range of pathogens. For instance, a series of pyrrolo[1,2-a]pyrazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 1.6 μg/ml when tested in vitro against the H37Rv strain .
Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazin Derivatives
Compound ID | MIC (μg/ml) | Target Pathogen |
---|---|---|
7a | 1.6 | Mycobacterium tuberculosis |
7b | 3.2 | Staphylococcus aureus |
7c | 5.0 | Escherichia coli |
Anti-inflammatory and Antioxidant Effects
This compound has shown potential anti-inflammatory properties. Research indicates that derivatives can inhibit pathways involved in inflammation and oxidative stress. For example, studies have demonstrated that certain derivatives exhibit antioxidant activity comparable to conventional antioxidants through mechanisms such as radical scavenging and reducing oxidative stress markers in cellular assays .
Antitumor Activity
The compound's anticancer potential has been evaluated through various assays. Notably, pyrrolo[1,2-a]pyrazin derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancers with defective DNA repair pathways .
Table 2: Antitumor Activity of Pyrrolo Derivatives
Compound ID | IC50 (μM) | Cancer Cell Line |
---|---|---|
1 | 15 | A2780 (ovarian cancer) |
2 | 20 | HeLa (cervical cancer) |
3 | 10 | MCF-7 (breast cancer) |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with multiple cellular pathways:
- Kinase Inhibition : Some derivatives inhibit kinase activity, affecting cell signaling pathways critical for tumor growth and survival.
- DNA Repair Modulation : As a PARP inhibitor, it may enhance the efficacy of DNA-damaging agents used in chemotherapy.
Case Studies
A notable case study involved the synthesis and evaluation of a new series of pyrrolo[1,2-a]pyrazine derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting their potential as adjuvants in antibiotic therapy .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGARHNUBSBSPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2CO)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633329 |
Source
|
Record name | (Pyrrolo[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-88-1 |
Source
|
Record name | (Pyrrolo[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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